(+/-)-beta-Hydrastine-d3
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Overview
Description
(+/-)-beta-Hydrastine-d3 is a deuterated form of beta-Hydrastine, an isoquinoline alkaloid found in various plants, particularly in the roots of goldenseal (Hydrastis canadensis). The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of beta-Hydrastine due to its stability and traceability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-beta-Hydrastine-d3 involves several steps, starting from commercially available precursors. The process typically includes:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline core structure.
Introduction of Deuterium: Deuterium atoms are introduced into the molecule through specific reactions, such as catalytic hydrogenation using deuterium gas or deuterated reagents.
Final Modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the isoquinoline core and subsequent deuteration.
Purification: Industrial purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity this compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(+/-)-beta-Hydrastine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or hydrogen gas.
Substitution: Substitution reactions can introduce different functional groups into the molecule, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are frequently employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are useful for further research and applications.
Scientific Research Applications
(+/-)-beta-Hydrastine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior and properties of beta-Hydrastine.
Biology: Employed in biological studies to investigate the metabolic pathways and biological effects of beta-Hydrastine.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of beta-Hydrastine in the body.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents, leveraging its stability and traceability.
Mechanism of Action
The mechanism of action of (+/-)-beta-Hydrastine-d3 involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes and receptors involved in metabolic pathways.
Pathways Involved: It influences pathways related to neurotransmitter regulation, enzyme inhibition, and receptor binding, leading to its observed pharmacological effects.
Comparison with Similar Compounds
(+/-)-beta-Hydrastine-d3 can be compared with other similar compounds, such as:
Beta-Hydrastine: The non-deuterated form, which has similar pharmacological properties but lacks the stability and traceability of the deuterated version.
Tetrahydroberberine: Another isoquinoline alkaloid with different pharmacological effects and applications.
Berberine: A related compound with distinct therapeutic uses, particularly in traditional medicine.
The uniqueness of this compound lies in its deuterated nature, which provides enhanced stability and traceability, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C21H21NO6 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(3R)-6,7-dimethoxy-3-[(5S)-6-(trideuteriomethyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m0/s1/i1D3 |
InChI Key |
JZUTXVTYJDCMDU-ORDZOMCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 |
Origin of Product |
United States |
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